molecular formula C19H20F3N3O3 B2815643 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034498-01-4

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2815643
CAS No.: 2034498-01-4
M. Wt: 395.382
InChI Key: AONLUSJAXYXOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a piperidinyloxy-pyrimidine core linked to a 3-(trifluoromethoxy)phenyl methanone group. Its structure combines a pyrimidine ring (with 2,6-dimethyl substituents) and a piperidine scaffold, which are common in bioactive molecules targeting enzymes or receptors. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical applications .

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-12-10-17(24-13(2)23-12)27-15-6-8-25(9-7-15)18(26)14-4-3-5-16(11-14)28-19(20,21)22/h3-5,10-11,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLUSJAXYXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving 2,6-dimethylpyrimidine-4-amine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution, where the pyrimidine derivative reacts with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Trifluoromethoxy Phenyl Group: The final step involves coupling the intermediate with a trifluoromethoxy-substituted benzoyl chloride under basic conditions, typically using a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential biological activity. It could be explored for its pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity due to its electron-withdrawing properties, affecting the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid pharmacophore design. Below is a systematic comparison with structurally or functionally related molecules:

Table 1: Key Structural Features and Analogues

Compound Name / ID Core Structure Key Substituents Functional Group Differences Reference
Target Compound Piperidine-pyrimidine 2,6-Dimethylpyrimidinyl, 3-(trifluoromethoxy)phenyl Methanone linkage -
MFR-a (Methanofuran) Furanose-glutamate Formyl group, thioether side chain Carbohydrate backbone [2]
Methylofuran (M. extorquens AM1) Modified furan with glutamate Varied α/β-linkages Lack of pyrimidine/piperidine [2]
Catechin derivatives (EGCG) Flavanol gallate Epigallocatechin gallate Polyphenolic vs. heterocyclic core [4]

Key Observations :

Heterocyclic Core : Unlike MFR-a or methylofuran (which feature furan/glutamate systems), the target compound uses a piperidine-pyrimidine core, offering distinct hydrogen-bonding and steric properties .

The trifluoromethoxy group provides electron-withdrawing effects, contrasting with the electron-donating methoxy groups in catechins .

Hybrid Design: The methanone linker differentiates it from ester- or amide-linked analogues (e.g., MFR-a), influencing solubility and metabolic pathways .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties vs. Analogues

Property Target Compound MFR-a EGCG
Molecular Weight (g/mol) ~428.4 ~800–1000 (estimated) 458.4
LogP ~3.5 (moderate lipophilicity) Hydrophilic (polar furan) 1.9 (polar polyphenol)
H-bond Donors 0 4–6 (glutamate groups) 8
H-bond Acceptors 6 10–12 11

Key Findings :

  • Lack of H-bond donors may reduce off-target interactions compared to polyphenols like EGCG, which exhibit promiscuous binding .

Functional and Binding Comparisons

Similarity Coefficients and Chemoinformatics

Using Tanimoto coefficients (a common metric for structural similarity), the target compound shares <30% similarity with MFR-a or catechins due to divergent core structures . However, subgraph isomorphism analysis (graph-based comparison) identifies shared motifs:

  • The pyrimidine ring overlaps with nucleotide-like structures in MFR-a .
  • The trifluoromethoxy group mirrors electron-deficient aromatic systems in kinase inhibitors (e.g., EGFR inhibitors) .

Research Implications and Gaps

  • Synthetic Feasibility : The compound’s complexity (e.g., trifluoromethoxy group) may pose challenges in large-scale synthesis compared to simpler analogues.
  • Biological Data: No direct activity data is available in the provided evidence.

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

  • Molecular Formula : C19H25N5O3
  • Molecular Weight : 371.441 g/mol

The structure features a pyrimidine core, a piperidine ring, and a trifluoromethoxy phenyl group, which are significant for its biological interactions.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the 2,6-Dimethylpyrimidin-4-yloxy Intermediate : Reaction of 2,6-dimethylpyrimidine with a suitable halogenating agent.
  • Piperidine Ring Formation : Cyclization reaction to create the piperidine structure.
  • Coupling Reaction : Connecting the piperidine with the pyrimidine intermediate.
  • Trifluoromethoxy Group Introduction : Finalizing the structure through substitution reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of related compounds:

Compound NameStructure FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneSimilar piperidine and pyrimidine structuresAntioxidant, anti-inflammatory
PyrimethamineAntimalarial pyrimidine derivativeAntiprotozoal activity
5-FluorouracilFluorinated pyrimidine used in cancer therapyAnticancer activity

These compounds suggest that the target compound may have potential applications in treating infections and cancers due to its structural similarities with known bioactive molecules.

Tyrosinase Inhibition

A notable area of investigation is the compound's effect on tyrosinase (TYR), an enzyme involved in melanin production. In a study evaluating derivatives of piperazine compounds, certain analogs demonstrated significant inhibitory effects on TYR activity with IC50 values as low as 0.18 μM, indicating strong potential for antimelanogenic applications without cytotoxic effects . The docking analysis suggested these compounds bind competitively to the active site of TYR, preventing substrate binding .

Case Studies

  • In Vitro Studies on Melanin Production :
    • A study involving B16F10 melanoma cells showed that compounds structurally related to our target inhibited melanin production effectively while maintaining cell viability .
    • The mechanism of action was linked to competitive inhibition of TYR, affirming the role of structural modifications in enhancing biological activity.
  • Antimicrobial Efficacy :
    • Compounds derived from similar synthetic routes were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to good antimicrobial activity comparable to standard antibiotics like ampicillin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.